molecular formula C15H18N4O3 B8130623 1-{4-[(ethylamino)carbonyl]phenyl}-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

1-{4-[(ethylamino)carbonyl]phenyl}-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B8130623
M. Wt: 302.33 g/mol
InChI Key: GLLDSAHXIQJDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07803822B2

Procedure details

4-Azido-N-ethylbenzamide (0.94 g, 4.70 mmol) and ethyl isobutyrylacetate (1.03 g, 6.10 mmol, 1.3 eq.) were dissolved in ethanol (20 ml), sodium ethoxide (461 mg, 6.10 mmol, 1.3 eq.) was added, and the mixture was stirred at room temperature for 30 min and at 50° C. for 63 hr. Water (20 ml) was added to the reaction mixture, and ethanol was evaporated. The residue was diluted with 2% aqueous sodium carbonate solution (20 ml), and the mixture was washed with ethyl acetate-hexane (2:1, 50 ml). The aqueous layer was acidified (pH<3) with 6N hydrochloric acid and stood still at 0° C. The precipitate was collected by filtration, washed with ice-cold water and dried to give the title compound as a pale-brown powder (1.33 g, 4.39 mmol, 93.4%).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
461 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93.4%

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:14]=[CH:13][C:7]([C:8]([NH:10][CH2:11][CH3:12])=[O:9])=[CH:6][CH:5]=1)=[N+:2]=[N-:3].[C:15]([CH2:20][C:21]([O:23]CC)=[O:22])(=O)[CH:16]([CH3:18])[CH3:17].[O-]CC.[Na+].O>C(O)C>[CH2:11]([NH:10][C:8]([C:7]1[CH:6]=[CH:5][C:4]([N:1]2[C:15]([CH:16]([CH3:18])[CH3:17])=[C:20]([C:21]([OH:23])=[O:22])[N:3]=[N:2]2)=[CH:14][CH:13]=1)=[O:9])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC=C(C(=O)NCC)C=C1
Name
Quantity
1.03 g
Type
reactant
Smiles
C(C(C)C)(=O)CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
461 mg
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min and at 50° C. for 63 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with 2% aqueous sodium carbonate solution (20 ml)
WASH
Type
WASH
Details
the mixture was washed with ethyl acetate-hexane (2:1, 50 ml)
CUSTOM
Type
CUSTOM
Details
stood still at 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
63 h
Name
Type
product
Smiles
C(C)NC(=O)C1=CC=C(C=C1)N1N=NC(=C1C(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.39 mmol
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 93.4%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.